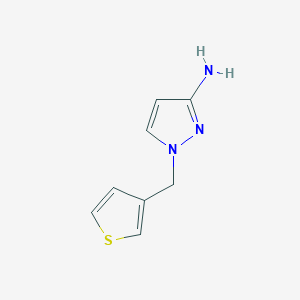
1-(噻吩-3-基甲基)-1H-吡唑-3-胺
描述
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine is an organic compound that features a thiophene ring attached to a pyrazole ring via a methylene bridge
科学研究应用
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用机制
Target of Action
The primary target of the compound “1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine” is the trace-amine associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor . TAAR1 is a G-protein-coupled receptor that is expressed in cortical, limbic, and midbrain monoaminergic regions . It is activated by endogenous trace amines and is believed to play an important role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .
Mode of Action
The compound acts as an agonist at the TAAR1 and 5-HT1A receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with its targets leads to a series of changes in the cell signaling pathways, which can result in various physiological effects.
Biochemical Pathways
The activation of TAAR1 and 5-HT1A receptors by the compound can affect several biochemical pathways. These receptors are involved in the regulation of neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems . Therefore, the compound’s action can potentially influence these systems and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the TAAR1 and 5-HT1A receptors. As an agonist of these receptors, the compound can modulate neurotransmitter systems and potentially exert therapeutic effects. For instance, it has been reported that the compound is in Phase 3 clinical development for the treatment of schizophrenia .
生化分析
Biochemical Properties
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can modulate their activity, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in gene expression, such as transcription factors, thereby influencing the transcription of specific genes .
Cellular Effects
The effects of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can inhibit kinases by competing with ATP for binding to the active site, thereby preventing the phosphorylation of target proteins. Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine may exhibit toxic or adverse effects, such as organ damage or disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of thiophene derivatives with pyrazole derivatives under specific conditions. One common method involves the use of thiophene-3-carboxaldehyde and 3-aminopyrazole in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiophene derivatives .
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid.
Pyrazole derivatives: Compounds such as 3-aminopyrazole and 1-phenyl-3-methyl-1H-pyrazole.
Uniqueness
1-(Thiophen-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific combination of a thiophene ring and a pyrazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-(thiophen-3-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1-4,6H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLGIYFFTQQGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


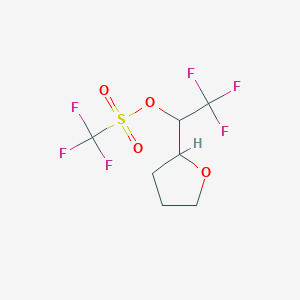
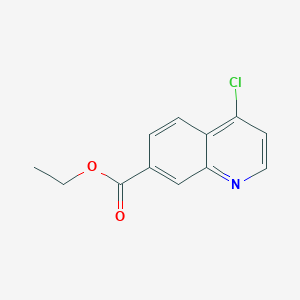
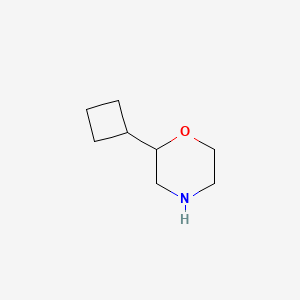
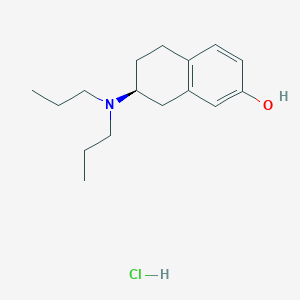
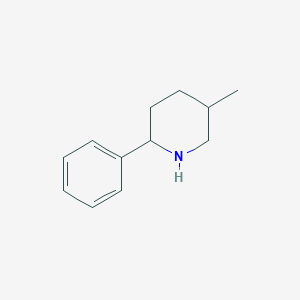
![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
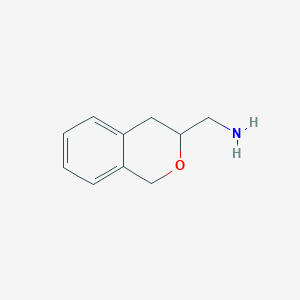
![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
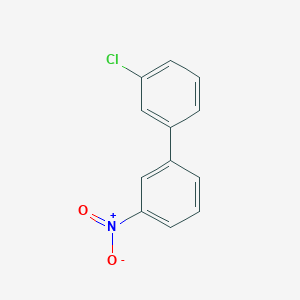
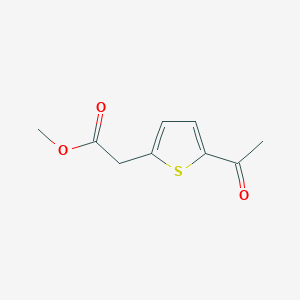
![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)
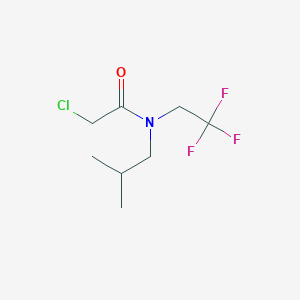

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)
